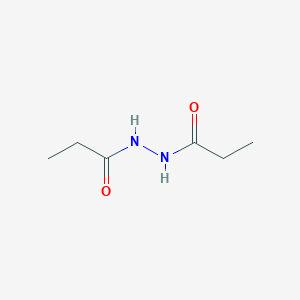
Dimethylallyl Pyrophosphate (triammonium salt)
Übersicht
Beschreibung
Dimethylallyl Pyrophosphate (DMAPP; or alternatively, dimethylallyl diphosphate (DMADP); also isoprenyl pyrophosphate) is an isoprenoid precursor . It is a product of both the mevalonate pathway and the MEP pathway of isoprenoid precursor biosynthesis . It is an isomer of isopentenyl pyrophosphate (IPP) and exists in virtually all life forms . It is a synthetic reagent in biochemical reactions and a naturally occurring intermediate in biosynthetic pathways for the synthesis of natural products .
It is an intermediate in terpene biosynthesis .
Molecular Structure Analysis
The empirical formula of DMAPP is C5H12O7P2 · 3NH3 . It has a molecular weight of 297.18 .Chemical Reactions Analysis
DMAPP undergoes condensation along with isopentyl pyrophosphate to yield geranyl pyrophosphate . It further undergoes condensation with a second isopentyl pyrophosphate, yielding farnesyl pyrophosphate .Physical And Chemical Properties Analysis
DMAPP is a solid substance with a color ranging from colorless to light yellow . It is stored at -20°C and has a concentration of 1 mg/mL in methanol (:aqueous 10 mM NH4OH (7:3)) .Wissenschaftliche Forschungsanwendungen
Intermediate in Terpene Biosynthesis
Dimethylallyl Pyrophosphate (DMAPP) is an intermediate in the biosynthesis of terpenes . Terpenes are a large and diverse class of organic compounds, produced by a variety of plants, particularly conifers, which are often strong-smelling and serve to protect the plants that produce them by deterring herbivores and by attracting predators and parasites of herbivores.
Binding Protein for Dopamine
DMAPP acts as a binding protein for dopamine . Dopamine is a type of neurotransmitter, which is a substance released by neurons (nerve cells) to send signals to other nerve cells. Many functions in the brain are influenced by dopamine, including behavior, cognition, motor activity, motivation, sleep, mood, attention, and learning.
Studies of Archaeal Isopentenyl Phosphate Kinases
Gamma, gamma-dimethylallyl phosphate may be useful in studies of the archaeal isopentenyl phosphate kinases . These kinases are enzymes that catalyze the transfer of a phosphate group from ATP to another molecule.
Condensation to Yield Geranyl Pyrophosphate
DMAPP and isopentyl pyrophosphate undergo condensation to yield geranyl pyrophosphate . Geranyl pyrophosphate is a key intermediate in the biosynthesis of terpenes.
Condensation to Yield Farnesyl Pyrophosphate
Geranyl pyrophosphate undergoes condensation with a second molecule of isopentyl pyrophosphate to yield farnesyl pyrophosphate . Farnesyl pyrophosphate is an intermediate in the biosynthesis of sesquiterpenes and triterpenes.
Farnesylation of Proteins
Farnesyl pyrophosphate is used in the farnesylation of proteins . Farnesylation is a type of prenylation, a post-translational modification of proteins by which lipophilic molecules are added to a cysteine residue. It is an important process to mediate protein-protein interactions and protein-membrane interactions.
Wirkmechanismus
Target of Action
Dimethylallyl Pyrophosphate (DMAPP) triammonium salt is an isoprenoid precursor . It is an isomer of Isopentenyl Pyrophosphate (IPP), which exists in virtually all life forms .
Mode of Action
DMAPP triammonium salt interacts with its targets through the enzyme isopentenyl pyrophosphate isomerase, which catalyzes the isomerization between DMAPP and IPP . This interaction leads to changes in the structure of the target molecules, enabling them to participate in various biochemical reactions.
Biochemical Pathways
DMAPP triammonium salt is a product of both the mevalonate pathway and the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway of isoprenoid precursor biosynthesis . These pathways are crucial for the synthesis of a wide range of isoprenoid compounds, which are involved in various biological functions.
Result of Action
The molecular and cellular effects of DMAPP triammonium salt’s action are primarily related to its role as an isoprenoid precursor. It contributes to the synthesis of a variety of isoprenoid compounds, which have diverse roles in cellular processes .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for DMAPP are not mentioned in the search results, it is a crucial intermediate in the biosynthesis of terpenes , which are a large and diverse class of organic compounds produced by a variety of plants, particularly conifers, and by some insects. They play a role in traditional herbal remedies and are under investigation for antibacterial, antineoplastic, and other pharmaceutical functions .
Eigenschaften
IUPAC Name |
triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8);3*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREYOWJEWZVAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCOP(=O)([O-])OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H21N3O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



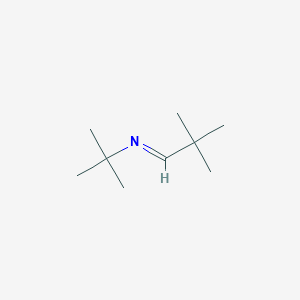

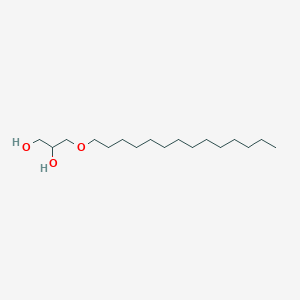


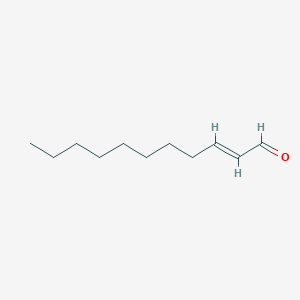
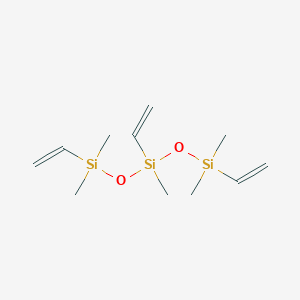


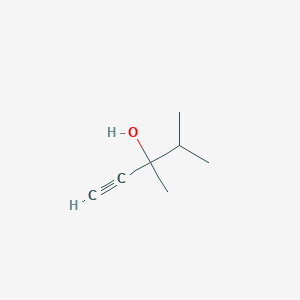

![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)

